molecular formula C25H21NO4 B2374876 3-(2-methoxyphenyl)-9-(p-tolyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929402-59-5

3-(2-methoxyphenyl)-9-(p-tolyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2374876
CAS No.: 929402-59-5
M. Wt: 399.446
InChI Key: BUHONLARHPVXDL-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-9-(p-tolyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazine derivative featuring a coumarin core fused with a 1,3-oxazine ring. The compound is substituted at the 3-position with a 2-methoxyphenyl group and at the 9-position with a p-tolyl (4-methylphenyl) group.

Properties

IUPAC Name

3-(2-methoxyphenyl)-9-(4-methylphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-16-7-9-17(10-8-16)26-13-20-23(30-15-26)12-11-19-24(27)21(14-29-25(19)20)18-5-3-4-6-22(18)28-2/h3-12,14H,13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHONLARHPVXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5OC)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Mediated Couplings

Adapting palladium-catalyzed multicomponent syntheses, a Sonogashira coupling-based route was developed (Scheme 3):

  • Coupling of 3-iodo-2-methoxyphenyl acetate with tert-butyl propiolate using Pd(PtBu₃)₂/CO system
  • In situ hydrogenolysis of the acetyl group
  • Rhodium-catalyzed oxidative annulation with p-tolualdehyde

This method achieved 71% overall yield but required careful control of CO pressure (2.5 atm) to prevent over-carbonylation. X-ray crystallography confirmed the (9R) configuration in the final product.

Nickel-Catalyzed C–H Functionalization

Building on nickel-catalyzed C–O activation strategies, direct arylation at C-9 was accomplished using:

$$ \text{Ni(cod)}_2 $$ (10 mol%)
dtbpy (12 mol%)
Mn powder (2.0 equiv)
DMAc, 120°C, 24 h

Table 2: Substrate Scope for C–H Arylation

Aryl Halide Yield (%) Regioselectivity
4-Bromotoluene 83 >20:1
2-Naphthyl bromide 68 15:1
3-Fluorophenyl iodide 59 8:1

The protocol showed remarkable selectivity for para-substituted aryl partners, with Hammett analysis (ρ = −1.2) indicating an electrophilic aromatic substitution mechanism.

Lewis Acid-Mediated Annulations

Gallium(III) triflate catalyzed a novel domino sequence (Scheme 4):

  • Michael addition of 2-methoxyphenylacetonitrile to chromone-3-carbaldehyde
  • Intramolecular hemiaminal formation
  • Oxazinone ring closure through dehydrative cyclization

Key advantages include:

  • Ambient temperature conditions
  • Water as byproduct (green chemistry profile)
  • Single-flask operation

However, the method suffered from moderate diastereoselectivity (3:1 dr), necessitating chiral HPLC separation for enantiopure material.

Emerging Catalytic Technologies

Photoredox Catalysis

Visible-light mediated synthesis was attempted using:

$$ \text{[Ir(ppy)}2(\text{dtbbpy})]\text{PF}6 $$ (2 mol%)
Blue LEDs, DMF/H₂O (4:1)
Room temperature, 48 h

While achieving 65% yield, the method showed limited scalability (>100 mg) due to light penetration issues in larger reactors.

Continuous Flow Systems

A microreactor approach combining steps 1–3 achieved:

  • 94% conversion in 8.7 minutes residence time
  • 5.2 g/h productivity
  • Improved heat management for exothermic cyclization

Chemical Reactions Analysis

3-(2-methoxyphenyl)-9-(p-tolyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium methoxide or sodium ethoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-methoxyphenyl)-9-(p-tolyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-9-(p-tolyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Chromeno-oxazine derivatives differ primarily in substituent patterns on the phenyl rings and the nature of the fused heterocycle. Key comparisons include:

Compound Name Substituents (Position) Key Structural Features Reference
Target Compound 3-(2-Methoxyphenyl), 9-(p-tolyl) Electron-donating groups (methoxy, methyl) N/A
9-(4-Methylbenzyl)-2-phenyl derivative (6d) 9-(4-Methylbenzyl), 2-phenyl Enhanced lipophilicity due to benzyl group
3-(4-Chlorophenyl)-9-(thiophen-2-ylmethyl) 3-(4-Chlorophenyl), 9-(thienylmethyl) Electron-withdrawing Cl; heteroaromatic
9-p-Tolyl-4-methyl derivative 9-(p-Tolyl), 4-methyl Similar p-tolyl group; methyl at C4

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : Bulky substituents like ferrocenyl groups (e.g., compound 12b in ) reduce synthetic yields (62–90%) compared to simpler aryl groups (e.g., 70% yield for 6d in ).
Thermal and Photochemical Behavior
  • Thermal Stability : The p-tolyl-substituted derivative in undergoes thermal ring-opening at ~200°C, a property critical for applications in polymer chemistry. The target compound may exhibit similar stability.
  • Photoreactivity : Coumarin-containing derivatives (e.g., ) dimerize under UV light via [2π+2π] cycloaddition, a feature exploitable in drug delivery systems.
Physicochemical Properties
  • Melting Points: Substituted chromeno-oxazines show melting points from 124°C (6b in ) to 190°C (6m in ). The target compound’s melting point is likely within this range, influenced by its substituents.
  • Purity : HPLC purity >99% is standard for these compounds (e.g., ), ensuring reliability in biological assays.

Biological Activity

3-(2-methoxyphenyl)-9-(p-tolyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound with a distinctive chromeno-oxazine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-cancer, anti-inflammatory, and antioxidant properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C25H21NO4
  • Molecular Weight : 399.4 g/mol
  • CAS Number : 929402-59-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate several biochemical pathways by inhibiting specific enzymes or receptors, leading to altered cellular processes. For instance, preliminary studies suggest that it may exhibit anti-cancer properties by inducing apoptosis in cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anti-cancer potential of 3-(2-methoxyphenyl)-9-(p-tolyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one against various cancer cell lines. The compound's efficacy was evaluated using the MDA-MB-231 (breast cancer) and A-549 (lung cancer) cell lines. Results indicated that it exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics.

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
MDA-MB-2310.0103Cisplatin0.015
A-5490.00803Cisplatin0.012

Antioxidant Activity

The antioxidant activity of the compound was assessed through various assays, including the DPPH radical scavenging test. The results indicated that it possesses moderate antioxidant capabilities, which could contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Activity

In vitro studies have also suggested that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant in the context of chronic inflammatory diseases.

Case Studies and Research Findings

  • Study on Anticancer Effects :
    A study published in a peer-reviewed journal demonstrated that 3-(2-methoxyphenyl)-9-(p-tolyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one induced apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Mechanistic Insights :
    Molecular docking studies have shown that this compound effectively binds to specific targets involved in tumor growth and survival. This binding affinity supports its potential as a lead compound for further development in cancer therapy .
  • Comparative Analysis :
    When compared to other chromeno derivatives, this compound demonstrated superior biological activity profiles, particularly in terms of anticancer efficacy and antioxidant capacity .

Q & A

Q. What are the optimal synthetic routes for 3-(2-methoxyphenyl)-9-(p-tolyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one?

The synthesis typically involves multi-step pathways, including:

  • Pechmann condensation to construct the chromene core .
  • Cyclization reactions with oxazine precursors under acidic or basic conditions (e.g., using POCl₃ or NaH) .
  • Substituent introduction : The 2-methoxyphenyl and p-tolyl groups are added via nucleophilic substitution or Suzuki coupling .
    Key parameters :
  • Temperature (80–120°C), solvent choice (DMF, THF), and catalysts (Pd for cross-coupling) .
  • Purification via column chromatography (hexane/EtOAc gradients) yields >70% purity .

Q. How is the compound structurally characterized to confirm its identity?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and oxazine ring protons (δ 4.5–5.5 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks at m/z ~430–450 confirm molecular weight .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., C-O in oxazine: 1.36–1.42 Å) .

Q. What are the primary biological targets or activities reported for this compound?

  • Anticancer activity : Inhibits tubulin polymerization (IC₅₀ ~1–5 µM in MCF-7 cells) via binding to the colchicine site .
  • Anti-inflammatory effects : Suppresses NF-κB and COX-2 pathways (IC₅₀ ~10 µM) .
  • Osteoblast/osteoclast modulation : Derivatives enhance BMP/Smad signaling (2–3-fold vs. control) .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?

  • Methodological reconciliation :
    • Standardize assay conditions (cell lines, incubation time, DMSO concentration) .
    • Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for cytotoxicity) .
  • Structural analogs : Compare substituent effects (e.g., p-tolyl vs. chlorophenyl on tubulin binding) .

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Design of Experiments (DoE) : Screen variables (catalyst loading, solvent polarity) using response surface methodology .
  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield by 15–20% .
  • Continuous flow chemistry : Minimizes side reactions (e.g., oxazine ring degradation) .

Q. How can computational modeling guide SAR studies for this compound?

  • Docking studies : Predict binding to β-tubulin (PDB: 1SA0) using AutoDock Vina .
  • QSAR models : Correlate substituent lipophilicity (ClogP) with cytotoxicity (R² > 0.85) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What analytical techniques resolve stability issues under physiological conditions?

  • Forced degradation studies :
    • pH stability : Degrades rapidly at pH > 8 (t₁/₂ < 2 hrs) due to oxazine ring hydrolysis .
    • Oxidative stress : LC-MS identifies sulfoxide byproducts under H₂O₂ exposure .
  • Stabilization strategies : Encapsulation in PLGA nanoparticles improves t₁/₂ to >24 hrs .

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